

A Comparative Analysis of 4-Amino-2,6-dinitrotoluene and Its Structural Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2,6-dinitrotoluene

Cat. No.: B127495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **4-Amino-2,6-dinitrotoluene** (4-A-2,6-DNT) and its primary structural analogues. These compounds are significant as they are the principal transformation products resulting from the biological degradation and reduction of 2,4,6-trinitrotoluene (TNT).^[1] Understanding the distinct properties of these analogues is crucial for toxicological assessments, bioremediation strategies, and potentially for applications in chemical synthesis.

Structural Analogues of 4-Amino-2,6-dinitrotoluene

The main structural analogues of 4-A-2,6-DNT are other aminodinitrotoluenes and diaminonitrotoluenes, which are formed through the stepwise reduction of the nitro groups of TNT. The position of the amino group relative to the methyl and remaining nitro groups significantly influences the compound's chemical and biological properties. The most relevant comparators are:

- 2-Amino-4,6-dinitrotoluene (2-A-4,6-DNT): An isomer of 4-A-2,6-DNT, and a major human urinary metabolite of TNT.^[1]
- 2,4-Diamino-6-nitrotoluene (2,4-DA-6-NT): A further reduction product of aminodinitrotoluenes.
- 2,6-Diamino-4-nitrotoluene (2,6-DA-4-NT): An isomer of 2,4-DA-6-NT.

- 4-Hydroxylamino-2,6-dinitrotoluene: An intermediate in the reduction of TNT.[\[2\]](#)

Comparative Physicochemical and Toxicological Data

The following table summarizes key quantitative data for 4-A-2,6-DNT and its analogues. This information is critical for understanding their environmental fate, bioavailability, and potential toxicity.

Property	4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT)	2-Amino-4,6-dinitrotoluene (2-A-4,6-DNT)	Dinitrotoluenes (General)
CAS Registry Number	19406-51-0	35572-78-2	Varies
Molecular Formula	C7H7N3O4	C7H7N3O4	C7H6N2O4
Molecular Weight	197.15 g/mol	197.15 g/mol	182.14 g/mol
Melting Point	171 °C ^[3]	Not readily available	Varies by isomer
Water Solubility	Estimated as moderate ^[1]	Not readily available	Varies by isomer
Oral LD50 (Western Fence Lizard)	Not available	Male: 1406 mg/kg, Female: 1867 mg/kg ^[2]	Not applicable
Subchronic Oral NOAEL (Western Fence Lizard)	Not available	5 mg/kg-d	Not applicable
Subchronic Oral LOAEL (Western Fence Lizard)	Not available	15 mg/kg-d	Not applicable
Ingestion TRV (NOAEL-based, Mammals)	Not applicable	Not applicable	9.0 mg/kg/day ^[2]
Ingestion TRV (NOAEL-based, Birds)	Not applicable	Not applicable	0.3 mg/kg/day ^[2]
Ingestion TRV (NOAEL-based, Reptiles)	Not applicable	Not applicable	0.5 mg/kg/day ^[2]
Chronic Oral Reference Dose (RfD)	1 x 10^-4 mg/kg-day ^[4]	Not available	Not available
Subchronic Oral Reference Dose (RfD)	3 x 10^-4 mg/kg-day ^[4]	Not available	Not available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Below are summaries of protocols relevant to the study of these compounds.

Synthesis of 2-Amino-4,6-dinitrotoluene and 2,6-Diamino-4-nitrotoluene via Selective Reduction of TNT

This method allows for the one-step synthesis of specific TNT reduction products.

Materials:

- 2,4,6-Trinitrotoluene (TNT)
- Methanol
- Charcoal
- Ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Hydrazine hydrate
- Silica Gel
- Concentrated Hydrochloric Acid (HCl)

Procedure for 2-Amino-4,6-dinitrotoluene:

- A mixture of 6.0 g of TNT in 70 mL of methanol is prepared, with the TNT dissolved at 50°C.
- To this solution, 3.2 g of charcoal and 0.19 g of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ are added.
- 15 mL of hydrazine hydrate in 10 mL of methanol is added dropwise to the mixture at 18–20°C over 45 minutes.
- The reaction mixture is then stirred and boiled under reflux for 7 hours.

- After reflux, the mixture is filtered through Silica Gel, which is subsequently washed with methanol.
- The combined filtrates are evaporated in vacuo.
- The solid residue is dissolved in methanol, and upon cooling to 0–5°C with constant stirring, concentrated HCl is added until precipitation of the product ceases.

This protocol is adapted from a published selective reduction method.[\[5\]](#)[\[6\]](#)

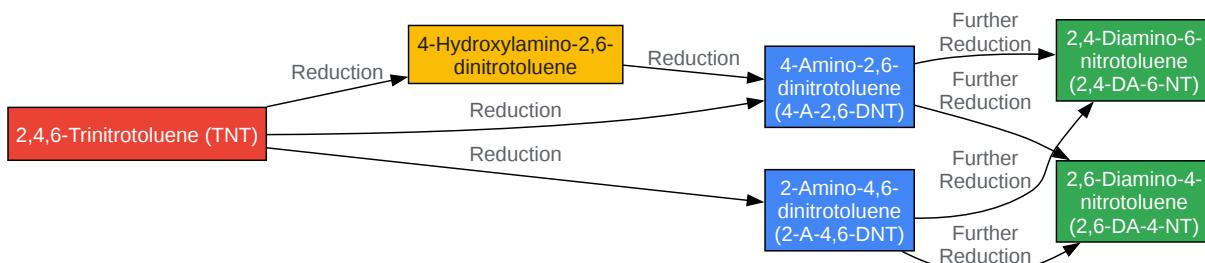
Subchronic Oral Toxicity Study in the Western Fence Lizard (*Sceloporus occidentalis*)

This protocol was utilized to determine the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for 2-Amino-4,6-dinitrotoluene.

Study Design:

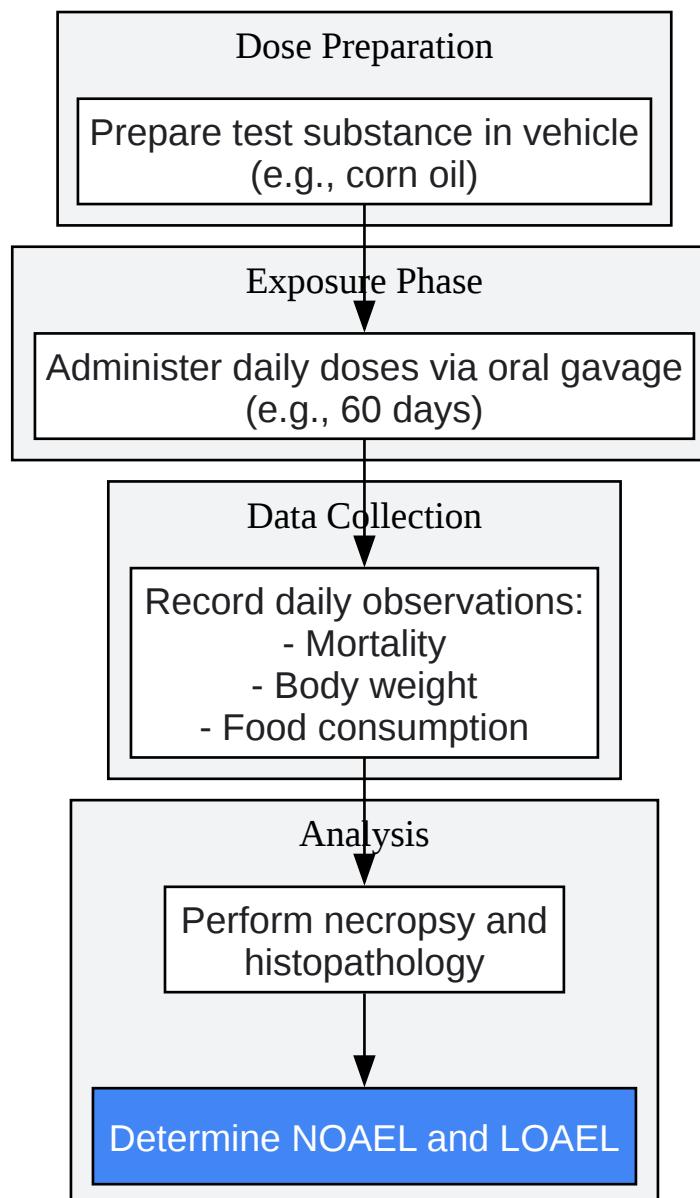
- Test Organism: Western fence lizard (*Sceloporus occidentalis*)
- Test Substance: 2-Amino-4,6-dinitrotoluene (2A-DNT)
- Route of Administration: Oral gavage
- Duration: 60 days
- Dose Groups: 0, 5, 15, 20, 25, 30 mg/kg-day
- Vehicle: Corn oil

Procedure:


- Lizards are randomly assigned to dose groups.
- The test substance is dissolved or suspended in corn oil to achieve the desired concentrations.
- Animals are dosed daily via oral gavage for 60 consecutive days.

- Throughout the study, observations are made for signs of toxicity, including changes in body weight, food consumption, and mortality.
- At the end of the 60-day period, a comprehensive necropsy is performed, and relevant tissues and organs are collected for histopathological examination.
- Endpoints for determining NOAEL and LOAEL include survival, body weight changes, food intake, and alterations in liver, kidney, and testes, as well as changes in blood urea nitrogen.

This protocol is based on a 60-day subchronic oral exposure study.[\[2\]](#)


Visualizing Key Processes

To better illustrate the relationships and processes involving these compounds, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: Anaerobic biodegradation pathway of TNT to its aminodinitrotoluene and diaminonitrotoluene analogues.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for a subchronic oral toxicity study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hpprtv.ornl.gov [hpprtv.ornl.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. 4-Amino-2,6-Dinitrotoluene | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comparative Analysis of 4-Amino-2,6-dinitrotoluene and Its Structural Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127495#structural-analogue-comparison-of-4-amino-2-6-dinitrotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com